S1P3 Receptor Subtype Selectivity: Cyclopropyl-Substituted Oxazole Scaffold Confers ~300-Fold Discrimination Over S1P1 Receptor
Derivatives synthesized from 5-cyclopropylisoxazole-3-carboxylic acid (the isoxazole analog of the target compound) demonstrate exquisite S1P3 receptor selectivity. The lead compound CYM-5541 (N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide) exhibits EC50 = 72-132 nM at S1P3, while showing minimal activity at S1P1 (EC50 = 28-38 µM), representing approximately 300-fold selectivity [1]. In contrast, unsubstituted oxazole-2-carboxylic acid derivatives lack the cyclopropyl group and have not demonstrated comparable S1P3 selectivity in the same assay systems .
| Evidence Dimension | Receptor activation potency (EC50) and selectivity ratio |
|---|---|
| Target Compound Data | EC50 (S1P3) = 72-132 nM; S1P1 EC50 = 28-38 µM; selectivity ratio ~300-fold |
| Comparator Or Baseline | Unsubstituted oxazole-2-carboxylic acid derivatives: no reported S1P3 selectivity in comparable assays |
| Quantified Difference | Cyclopropyl-substituted scaffold enables nanomolar S1P3 agonism with >300-fold selectivity; unsubstituted scaffold lacks this property |
| Conditions | In vitro receptor activation assays using recombinant S1P1-5 receptors; allosteric agonist binding confirmed via ligand competition and site-directed mutagenesis [1] |
Why This Matters
This selectivity profile is critical for tool compound development in S1P3-mediated disease research (cardiovascular, inflammatory, pulmonary), as pan-S1P agonists produce confounding biological effects due to S1P1-mediated lymphocyte trafficking.
- [1] Guerrero, M., et al. Discovery, design and synthesis of a selective S1P3 receptor allosteric agonist. Bioorg Med Chem Lett. 2013;23(23):6346-6349. View Source
